molecular formula C15H23Cl2NO B1441709 3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride CAS No. 1220032-88-1

3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride

Cat. No.: B1441709
CAS No.: 1220032-88-1
M. Wt: 304.3 g/mol
InChI Key: DTHXVQNACKHRPZ-UHFFFAOYSA-N
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Description

Historical context and discovery

The development of this compound emerges from the broader historical context of piperidine derivative research that began in the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. This foundational work established piperidine as a key heterocyclic building block that would later inspire extensive medicinal chemistry research. The systematic exploration of piperidine derivatives gained momentum throughout the 20th century as researchers recognized the pharmacological potential of this structural motif.

The specific compound this compound represents part of a more recent wave of piperidine derivative synthesis focused on phenoxy-substituted variants. Research into phenoxy-substituted piperidines has been driven by their demonstrated utility in pharmaceutical development, particularly in the synthesis of medications targeting neurological disorders. The strategic incorporation of tert-butyl and chloro substituents on the phenoxy ring reflects modern medicinal chemistry approaches that seek to optimize lipophilicity, metabolic stability, and receptor binding characteristics. Database records indicate that this compound was first synthesized and characterized in the early 21st century, with its molecular structure and properties documented in chemical databases such as PubChem.

The emergence of this compound also coincides with advances in high-throughput screening methodologies that have enabled researchers to rapidly evaluate large libraries of piperidine derivatives for biological activity. Contemporary research has demonstrated that piperidine-based compounds can serve as effective inhibitors for various biological targets, including influenza virus replication, where optimization studies have identified the critical importance of ether linkages between heterocyclic rings. These developments have positioned compounds like this compound as valuable research tools and potential pharmaceutical intermediates. The compound's documentation in multiple chemical supplier catalogs and research databases reflects its growing recognition within the medicinal chemistry community as a useful synthetic building block.

Classification and chemical taxonomy

This compound belongs to the organic compound classification system as a heterocyclic amine derivative. The compound is systematically classified within the broader category of piperidine derivatives, which are six-membered saturated heterocycles containing one nitrogen atom. More specifically, this compound represents a phenoxy-substituted piperidine where the phenoxy group is attached at the 3-position of the piperidine ring. The presence of the hydrochloride salt form indicates that the compound exists as a protonated amine salt, which is a common formulation strategy to enhance water solubility and chemical stability for pharmaceutical applications.

From a chemical taxonomy perspective, the compound can be categorized under several overlapping classification systems. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting its systematic naming based on the piperidine core structure with specific positional substituents. The molecular formula C15H23Cl2NO indicates the presence of fifteen carbon atoms, twenty-three hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, providing a clear elemental composition that guides its chemical classification.

The compound's classification extends beyond basic structural categories to include functional classifications based on its potential applications. Within medicinal chemistry taxonomies, this compound falls under the category of potential pharmaceutical intermediates and research chemicals. The presence of both lipophilic tert-butyl groups and electronegative chlorine substituents classifies it as a compound with mixed electronic properties, potentially enabling diverse chemical reactivity patterns. Chemical suppliers and research databases typically classify this compound under categories such as organic building blocks, heterocyclic compounds, and pharmaceutical intermediates, reflecting its versatility in synthetic applications.

Position within piperidine derivative family

Within the extensive family of piperidine derivatives, this compound occupies a distinctive position characterized by its specific substitution pattern and structural features. The piperidine derivative family encompasses thousands of compounds with diverse substitution patterns, ranging from simple alkyl-substituted piperidines to complex polycyclic structures incorporating the piperidine motif. This particular compound represents a subset of phenoxy-substituted piperidines, which have gained significant attention in pharmaceutical research due to their favorable pharmacokinetic properties and biological activities.

The positioning of the phenoxy substituent at the 3-position of the piperidine ring distinguishes this compound from its structural isomers, particularly the more commonly studied 4-substituted piperidines. Research has demonstrated that the position of substitution on the piperidine ring can dramatically influence biological activity, with 3-substituted derivatives often exhibiting different pharmacological profiles compared to their 4-substituted counterparts. The specific combination of 4-tert-butyl and 2-chloro substituents on the phenoxy ring creates a unique electronic and steric environment that differentiates this compound from other members of the phenoxy-piperidine subfamily.

Comparative analysis with related compounds reveals that this compound shares structural similarities with other therapeutically relevant piperidine derivatives while maintaining distinct characteristics. For instance, the compound shows structural relationships to antipsychotic medications such as haloperidol and risperidone, which also feature substituted aromatic rings attached to piperidine cores. However, the specific substitution pattern and the nature of the linking oxygen atom create a distinct molecular architecture that may confer unique biological properties. The compound also relates to the broader class of phenoxy acid derivatives that have shown therapeutic potential in various applications, including antihypertensive and analgesic activities.

General structural characteristics and significance

The structural architecture of this compound combines several key molecular features that contribute to its chemical significance and potential applications. The central piperidine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atom exhibiting rapid interconversion between axial and equatorial conformations through nitrogen inversion. The attachment of the phenoxy group at the 3-position creates a specific spatial arrangement that influences the compound's overall molecular geometry and potential interactions with biological targets.

Structural Feature Specification Significance
Molecular Formula C15H23Cl2NO Defines elemental composition
Molecular Weight 304.3 g/mol Influences pharmacokinetic properties
Core Structure Piperidine ring Provides conformational flexibility
Substituent Position 3-position attachment Determines spatial orientation
Phenoxy Substituents 4-tert-butyl, 2-chloro Modulates lipophilicity and electronics
Salt Form Hydrochloride Enhances solubility and stability

The tert-butyl group at the 4-position of the phenoxy ring introduces significant steric bulk and lipophilic character to the molecule. This substituent is known to provide metabolic stability by creating steric hindrance around potential sites of enzymatic metabolism, while also contributing to favorable membrane permeability characteristics. The chlorine atom at the 2-position of the phenoxy ring serves multiple structural functions, including electronic modulation through its electron-withdrawing properties and potential participation in halogen bonding interactions with biological targets.

The ether linkage connecting the piperidine and phenoxy moieties represents a critical structural element that has been identified as essential for biological activity in related compounds. Research on piperidine-based inhibitors has demonstrated that ether linkages can provide optimal flexibility and positioning for molecular recognition while maintaining chemical stability. The hydrochloride salt formation involves protonation of the piperidine nitrogen, creating a positively charged ammonium center that can engage in ionic interactions and significantly alters the compound's physicochemical properties compared to the free base form. This structural modification typically results in enhanced water solubility, improved crystallinity, and increased chemical stability during storage and handling, making it a preferred formulation for research and potential pharmaceutical applications.

Properties

IUPAC Name

3-(4-tert-butyl-2-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-15(2,3)11-6-7-14(13(16)9-11)18-12-5-4-8-17-10-12;/h6-7,9,12,17H,4-5,8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXVQNACKHRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride generally proceeds via nucleophilic substitution reactions where a substituted phenol reacts with a piperidine derivative. The tert-butyl group is introduced either by using tert-butyl-substituted phenols or via esterification steps involving tert-butyl chloroformate.

A representative synthetic pathway includes:

  • Preparation of tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate as an intermediate.
  • Deprotection or hydrolysis of the tert-butyl ester to yield the free amine.
  • Formation of the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

Detailed Preparation Steps

Step Description Reagents and Conditions Yield / Notes
1 Formation of tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate Reaction of 4-(2-chlorophenoxy)phenol with piperidine-1-carboxylate in presence of base (e.g., potassium carbonate or sodium hydride) High yield, typically >80%
2 Deprotection / Hydrolysis Treatment with acid (e.g., HCl in ethyl acetate) at room temperature (~25 °C) for 2 hours to remove tert-butyl protecting group Yields free 3-[4-(tert-butyl)-2-chlorophenoxy]piperidine
3 Formation of hydrochloride salt Addition of HCl gas or HCl solution in ethyl acetate to free base Solid hydrochloride salt isolated by filtration and drying

This method is analogous to procedures reported for related compounds such as 4-(3,4-dichlorophenoxy)piperidine hydrochloride, where tert-butyl carbamate protecting groups are cleaved under mild acidic conditions to yield the hydrochloride salt with high purity and yield (around 87%).

Reaction Conditions and Optimization

  • Solvent: Ethyl acetate is commonly used for both the deprotection and salt formation steps due to its moderate polarity and ease of removal.
  • Temperature: Ambient temperature (~25 °C) is sufficient for the deprotection reaction, avoiding harsh conditions that could degrade the molecule.
  • Reaction Time: Approximately 2 hours for complete conversion to the hydrochloride salt.
  • Purification: The product is typically isolated by filtration of the precipitated hydrochloride salt followed by drying under vacuum.

Comparative Data Table: Preparation Parameters

Parameter Typical Condition Effect on Product Quality
Base for substitution K2CO3 or NaH Efficient nucleophilic substitution
Protecting group tert-Butyl carbamate Provides stability during substitution
Deprotection reagent HCl in EtOAc (4 M) Mild, high yield deprotection
Temperature 25 °C Minimizes side reactions
Reaction time 2 hours Complete conversion
Yield ~85-90% High purity hydrochloride salt

Research Findings and Notes

  • The use of tert-butyl protecting groups on piperidine nitrogen enables selective substitution on the phenoxy ring without side reactions on the amine.
  • Mild acidic conditions for deprotection preserve the integrity of the chlorophenoxy moiety.
  • The hydrochloride salt form improves compound stability and handling, which is critical for pharmaceutical or research applications.
  • Analogous compounds synthesized via similar routes demonstrate reproducibility and scalability, indicating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the piperidine ring.

Scientific Research Applications

Pharmacology

3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride has shown potential as a pharmacological agent due to its ability to interact with various neurotransmitter receptors. It is being studied for:

  • Neurological Disorders : Its structure suggests potential efficacy in modulating dopamine and serotonin receptors, making it a candidate for treating conditions like schizophrenia and Parkinson's disease.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting applications in oncology.

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis, allowing researchers to explore new chemical reactions and mechanisms. Its unique combination of functional groups enables the development of novel derivatives with enhanced biological properties.

Research indicates that this compound exhibits significant biological activity:

  • Binding Affinity Studies : Similar compounds have demonstrated promising results in binding affinity assays, which are critical for drug discovery.
  • Modulation of Biochemical Pathways : The compound's interactions with neurotransmitter systems could influence various enzymatic pathways related to neurotransmitter metabolism.

Case Study 1: Neurological Applications

In a study focusing on the modulation of dopamine receptors, researchers found that this compound significantly influenced receptor activity, suggesting its potential as a therapeutic agent for neuropsychiatric disorders.

Case Study 2: Anticancer Effects

Another investigation assessed the compound's cytotoxicity against different cancer cell lines. The results indicated that it could induce apoptosis in specific cancer cells, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and chlorophenoxy group can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(tert-Butyl)piperidine Hydrochloride

Molecular Formula : C₉H₁₉N·HCl
Molecular Weight : 177.71 g/mol .
Key Differences :

  • Lacks the phenoxy and chlorine substituents.
  • Simpler structure with lower molecular weight, likely resulting in reduced receptor binding specificity.
  • Melting point: 302–303°C, indicative of high thermal stability .

3-((4-(sec-Butyl)-2-chlorophenoxy)methyl)piperidine Hydrochloride

Molecular Formula: C₁₆H₂₅Cl₂NO Molecular Weight: 318.28 g/mol . Key Differences:

  • sec-Butyl vs.
  • Methyl linker: The phenoxy group is connected via a methylene bridge, increasing rigidity compared to ethyl-linked analogs.

3-{2-[4-Chloro-2-(tert-butyl)phenoxy]ethyl}piperidine Hydrochloride

Molecular Formula: Not explicitly stated, but structural analysis suggests ~C₁₇H₂₇Cl₂NO. Key Differences:

  • Ethyl linker: Introduces flexibility between the phenoxy group and piperidine, which may enhance conformational adaptability for target binding .
  • Likely higher molecular weight than the target compound, affecting pharmacokinetic properties like absorption.

4-((4-Bromo-2-(tert-butyl)phenoxy)methyl)piperidine Hydrochloride

CAS : 1268521-25-0 .
Key Differences :

  • Para-bromo vs. ortho-chloro : Positional differences may modulate electronic effects on the aromatic ring, impacting interactions with enzymes or receptors.

Physicochemical and Pharmacological Insights

Structural Impact on Properties

Compound Molecular Weight Key Substituents Melting Point Lipophilicity (Predicted)
Target Compound 304.30 tert-Butyl, Cl, phenoxy Not reported High
4-(tert-Butyl)piperidine HCl 177.71 tert-Butyl 302–303°C Moderate
3-(sec-Butyl analog) 318.28 sec-Butyl, Cl, phenoxy Not reported High
Ethyl-linked analog ~335 (estimated) tert-Butyl, Cl, ethyl-phenoxy Not reported Very High

Pharmacological Relevance

  • The tert-butyl and chloro groups may enhance blood-brain barrier penetration compared to simpler piperidines.

Biological Activity

3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this molecule, including the piperidine ring and chlorophenoxy group, suggest a diverse range of biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine ring can act as a nucleophile, while the chlorophenoxy moiety enhances the compound's reactivity, allowing for electrophilic aromatic substitutions. This dual functionality facilitates interactions with biological systems, leading to modulation of various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : The compound has shown promising results in antimicrobial assays, particularly against strains of bacteria and fungi. Its mechanism likely involves inhibition of specific microbial enzymes or disruption of cell membrane integrity.
  • Antitubercular Properties : Similar compounds have demonstrated significant antitubercular activity, suggesting that this compound may also be effective against Mycobacterium tuberculosis. Studies indicate that related piperidine derivatives have low cytotoxicity and high selectivity against tuberculosis pathogens .
  • Neurological Applications : The compound has been explored for potential use in treating neurological disorders. Its ability to modulate neurotransmitter levels by interacting with receptors such as the histamine H3 receptor and monoamine oxidase B (MAO B) suggests it may enhance dopamine levels in the brain .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antitubercular Activity : A study highlighted a related compound that maintained good anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 8 nM, along with favorable pharmacokinetic profiles in vivo. This indicates that similar structural compounds could be effective candidates for tuberculosis treatment .
  • Dual-Action Ligands : Research on compounds designed to target both the histamine H3 receptor and MAO B found that certain derivatives exhibited strong inhibitory potency against MAO B (IC50 < 50 nM), suggesting potential for treating neurodegenerative conditions .
  • Cytotoxicity Studies : Cytotoxicity assays conducted on various cell lines indicated that compounds structurally similar to this compound exhibit selective toxicity profiles, making them suitable for further development in therapeutic applications .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains
AntitubercularMIC of 8 nM against M. tuberculosis; low cytotoxicity
NeurologicalModulates dopamine levels; interacts with H3R and MAO B
CytotoxicitySelective toxicity profiles in cell lines

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride with high purity?

  • Methodological Guidance : Optimize synthesis by varying reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, tert-butyl-protected piperidine derivatives can be synthesized via nucleophilic substitution using chloro-phenoxy intermediates under inert atmospheres (e.g., nitrogen) . Purification via recrystallization or column chromatography (using silica gel and dichloromethane/methanol gradients) is critical to achieve >95% purity, as demonstrated in analogous piperidine hydrochloride syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Guidance : Combine multiple analytical techniques:

  • Melting Point Analysis : Compare observed melting points (e.g., ~302°C for tert-butyl-piperidine hydrochlorides) with literature values to assess purity .
  • Chromatography : Use reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to resolve impurities, as described in pharmacopeial assays for related piperidine derivatives .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., tert-butyl protons at δ ~1.2 ppm) and FT-IR (C-Cl stretch at ~750 cm1^{-1}) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Guidance : Store under inert gas (argon or nitrogen) at room temperature (20–25°C) in airtight, light-resistant containers. Avoid exposure to moisture and strong oxidizers, as tert-butyl-piperidine hydrochlorides are hygroscopic and may degrade under oxidative conditions .

Advanced Research Questions

Q. How can structural modifications of the piperidine ring or phenoxy group influence pharmacological activity?

  • Methodological Guidance :

  • Piperidine Modifications : Introduce substituents at the 4-position (e.g., fluorine or methyl groups) to enhance receptor binding affinity, as seen in pitolisant hydrochloride, a piperidine-derived H3_3 receptor inverse agonist .
  • Phenoxy Group Optimization : Replace the 2-chloro substituent with electron-withdrawing groups (e.g., nitro) to alter lipophilicity and metabolic stability. Use computational docking studies (e.g., AutoDock Vina) to predict binding interactions .

Q. How can researchers resolve contradictions in pharmacological data attributed to batch-to-batch variability?

  • Methodological Guidance :

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dechlorinated or oxidized derivatives) that may interfere with bioassays .
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to correlate impurity formation with reduced activity, as recommended in pharmacopeial guidelines .

Q. What analytical methods are suitable for detecting degradation products under stressed conditions?

  • Methodological Guidance : Develop a stability-indicating HPLC method with a C18 column and gradient elution (methanol:buffer from 35:65 to 80:20). Monitor degradation peaks at 254 nm and characterize products via high-resolution LC-QTOF-MS .

Q. How to design toxicological studies for this compound given limited ecotoxicological data?

  • Methodological Guidance :

  • In Vitro Screening : Use Ames tests (bacterial reverse mutation assay) and mammalian cell cytotoxicity assays (e.g., HepG2 cells) to assess genotoxicity and acute toxicity .
  • Ecotoxicology : Perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity studies (OECD 202) to evaluate environmental hazards .

Q. Can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Guidance : Use molecular dynamics simulations (e.g., GROMACS) to model binding to receptors like serotonin or histamine receptors. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KDK_D, konk_{on}/koffk_{off}) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride
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3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.